3-Bromo-1H-indole-4-carboxylic acid

Overview

Description

3-Bromo-1H-indole-4-carboxylic acid is a useful research chemical used as a building block in a variety of chemical synthesis . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders .

Synthesis Analysis

Indole derivatives are prevalent moieties present in selected alkaloids . The Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

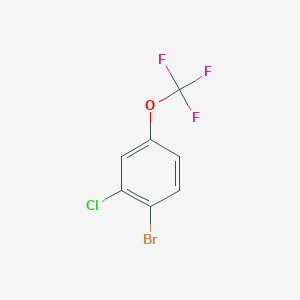

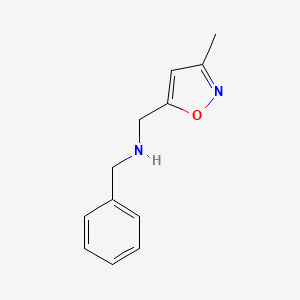

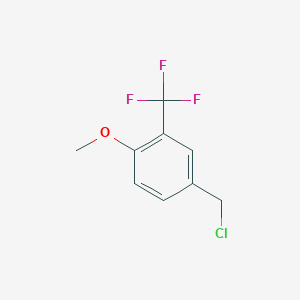

The molecular weight of this compound is 240.06 . The InChI code is 1S/C9H6BrNO2/c10-6-4-11-7-3-1-2-5 (8 (6)7)9 (12)13/h1-4,11H, (H,12,13) and the InChI key is ODMUJAAPJVSJQE-UHFFFAOYSA-N .Chemical Reactions Analysis

Indole derivatives show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .Physical and Chemical Properties Analysis

The melting point of a similar compound, 1H-Indole-3-carboxylic acid, is 238-240℃ (dec.) and the boiling point is 240°C (lit.) .Scientific Research Applications

Synthetic Routes and Chemical Transformations

3-Bromo-1H-indole-4-carboxylic acid is a versatile precursor in the synthesis of fluorescent diarylindoles through palladium-catalyzed direct and decarboxylative arylations, offering a pathway to highly efficient blue emitters with significant quantum yields in solid states (Miyasaka et al., 2009). This compound is also foundational in generating novel indole-2-carboxylic acids with various substituents, showcasing the broad applicability in synthesizing indole derivatives with potential biological activities (Unangst et al., 1987). Expedient routes to bromo-indole building blocks highlight the importance of this compound in preparing substrates for transition metal-mediated cross-coupling chemistry, further diversifying the toolkit for synthetic chemists (Huleatt et al., 2008).

Catalysis and Organic Synthesis

The compound plays a critical role in catalyzed reactions, such as the carboxylic acid catalyzed aza-Friedel-Crafts reactions, enabling the synthesis of 3-substituted indoles, which are precursors to biologically active compounds (Shirakawa & Kobayashi, 2006). Base-mediated carboxylation of unprotected indole derivatives with carbon dioxide further exemplifies the adaptability of this compound derivatives in synthesizing indole-3-carboxylic acids, crucial for pharmaceutical development (Yoo et al., 2012).

Antimicrobial Activity and Material Science

Research into novel 3-substituted indole derivatives derived from this compound has led to the discovery of compounds with significant antimicrobial activity, underscoring the potential of these derivatives in developing new therapeutic agents (Salman et al., 2015). Furthermore, the indole-catalyzed intermolecular bromoesterification of olefins in nonpolar media presents an environmentally friendly methodology for synthesizing bromoester products, highlighting the compound's utility in green chemistry (Shi et al., 2019).

Mechanism of Action

- The primary target of 3-Bromo-1H-indole-4-carboxylic acid is likely a specific protein or enzyme within the biological system. Unfortunately, I couldn’t find specific information on its exact target. However, indole derivatives, in general, have been associated with various biological activities due to their interactions with receptors and enzymes .

- Without specific data, we can’t pinpoint exact pathways. However, indole derivatives have been reported to impact pathways related to inflammation, cell proliferation, and signal transduction .

Target of Action

Biochemical Pathways

Safety and Hazards

While specific safety data for 3-Bromo-1H-indole-4-carboxylic acid was not found, similar compounds like 1H-Indole-2-carboxylic acid are considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They can cause skin irritation, serious eye irritation, and may cause respiratory irritation. They are also harmful if swallowed or in contact with skin .

Future Directions

Indole-3-carboxylic acid derivatives have shown potential as herbicides . They have exhibited good-to-excellent inhibition effects on roots and shoots of both dicotyledonous rape and monocotyledonous barnyard grass . This expands the range of auxin chemistry for the development of new auxin mimic herbicides .

Biochemical Analysis

Biochemical Properties

Indole derivatives are known to interact with multiple receptors, which can be helpful in developing new useful derivatives

Cellular Effects

Indole derivatives have been shown to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 3-Bromo-1H-indole-4-carboxylic acid may have similar effects on various types of cells and cellular processes.

Molecular Mechanism

Indole derivatives are known to bind with high affinity to multiple receptors . This suggests that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Indole-3-acetic acid, a derivative of indole, is known to be produced by the degradation of tryptophan in higher plants . This suggests that this compound may be involved in similar metabolic pathways.

Properties

IUPAC Name |

3-bromo-1H-indole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO2/c10-6-4-11-7-3-1-2-5(8(6)7)9(12)13/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMUJAAPJVSJQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC=C2Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700192 | |

| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-26-2 | |

| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-1H-indole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-iodo-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B1524603.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1524605.png)

![4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1524613.png)

![6-Bromo-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524615.png)

![7-bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1524621.png)